Isobutyl lactate

Overview

Description

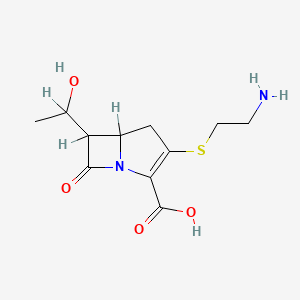

Isobutyl lactate is an ester derivative of lactic acid, specifically the isobutyl ester. It is a colorless, clear liquid with a mild, fruity odor. The compound is known for its use as a green solvent and intermediate in various chemical processes due to its biodegradability and low toxicity .

Mechanism of Action

Target of Action

Isobutyl lactate primarily targets the metabolic pathways of microorganisms. It is used in the microbial biosynthesis of lactate esters . The primary targets are the enzymes involved in the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to form lactate esters .

Mode of Action

The compound interacts with its targets through a series of enzymatic reactions. A lactate dehydrogenase (ldhA) converts pyruvate to lactate, a propionate CoA-transferase (pct) converts lactate to lactyl-CoA, and an alcohol acyltransferase (AAT) condenses lactyl-CoA with alcohol to form lactate esters .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the pyruvate-to-lactate ester pathway. This pathway involves the conversion of pyruvate to lactate, lactate to lactyl-CoA, and the condensation of lactyl-CoA with alcohol to form lactate esters . The pathway is part of the broader metabolic network of the cell, and its modulation can have downstream effects on other metabolic processes.

Result of Action

The result of this compound’s action is the production of lactate esters. These esters have broad industrial applications and favorable environmental profiles, making them valuable for use in green solvents and other products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the pyruvate-to-lactate ester pathway can be modulated by manipulating the metabolic fluxes of the upstream and downstream modules through plasmid copy numbers, promoters, ribosome binding sites, and environmental perturbation . This suggests that the action, efficacy, and stability of this compound can be optimized under certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl lactate can be synthesized through the esterification of lactic acid with isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3CH(OH)COOH+CH3CH2CH2OH→CH3CH(OH)COOCH2CH2CH3+H2O

Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also employ azeotropic distillation to remove water and shift the equilibrium towards ester formation .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield lactic acid and isobutanol.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different lactate esters.

Oxidation: Under strong oxidative conditions, this compound can be oxidized to produce lactic acid and other by-products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: Lactic acid and isobutanol.

Transesterification: Various lactate esters depending on the alcohol used.

Oxidation: Lactic acid and other oxidation products.

Scientific Research Applications

Isobutyl lactate has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Employed in the formulation of biodegradable solvents and in the study of esterification processes.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: Utilized in the manufacture of coatings, adhesives, and cleaning agents due to its low toxicity and environmental friendliness

Comparison with Similar Compounds

- Ethyl lactate

- Butyl lactate

- Methyl lactate

- Propyl lactate

- Isoamyl lactate

- Benzyl lactate

Properties

IUPAC Name |

2-methylpropyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPAQKQBUKYCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862243 | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585-24-0 | |

| Record name | 2-Methylpropyl 2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-hydroxy-, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Isobutyl lactate as a green solvent?

A1: this compound demonstrates potential as a green solvent in various industrial applications. Research highlights its use in producing polyamide-imide, a high-performance polymer []. Furthermore, studies explore its direct microbial biosynthesis from renewable resources like glucose, suggesting a sustainable approach to its production for broader industrial use [, ].

Q2: How is this compound synthesized, and what factors influence its production?

A2: this compound can be synthesized through esterification of lactic acid with isobutyl alcohol using a catalyst. Research shows that cation exchange resins exhibit high activity, achieving esterification yields exceeding 87% []. Additionally, manipulating factors like catalyst amount, reactant ratio (isobutyl alcohol to lactic acid), and reaction time can significantly impact the synthesis process [].

Q3: Are there alternative sustainable production methods for this compound?

A3: Yes, beyond traditional chemical synthesis, researchers are exploring microbial biosynthesis of this compound. This involves engineered Escherichia coli cells containing specific metabolic modules that convert glucose directly into this compound [, ]. This approach utilizes renewable resources and offers a potentially more sustainable production method.

Q4: What challenges arise in the microbial production of this compound, and how are they addressed?

A4: One bottleneck in microbial production is the limited activity of alcohol acyltransferase (AAT), an enzyme crucial for condensing lactyl-CoA and alcohols to form lactate esters []. Researchers are investigating strategies like pathway modularization, plasmid copy number adjustments, promoter and ribosome binding site modifications, and environmental optimization to enhance AAT activity and increase this compound production [].

Q5: What is the significance of studying the structure and properties of poly(isoalkyl lactate methacrylate)s?

A5: Researchers investigate poly(isoalkyl lactate methacrylate)s, polymers incorporating this compound-derived units, to understand their properties and potential applications. Studies utilize techniques like FT-IR and NMR spectroscopy to characterize these polymers. Understanding their hydrophilicity, glass transition temperature, and thermal stability, influenced by the isoalkyl chain length, guides their use in various applications [].

Q6: How is the enantioselective synthesis of complex molecules achieved using this compound as a starting material?

A6: this compound serves as a chiral building block in synthesizing complex molecules like (+)-(2R,3S,6R)-decarestrictine L, a natural cholesterol biosynthesis inhibitor. Researchers utilize (R)-isobutyl lactate and strategically employ stereoselective reactions, such as chelation-controlled allylation and intramolecular SN2-type reactions, to control the chirality and construct the target molecule with desired stereochemistry [, ].

Q7: What analytical techniques are employed to study this compound and related compounds?

A7: Researchers utilize various analytical techniques, including gas chromatography (GC) for separating and analyzing alkyl lactate enantiomers, determining their enantiomeric excess []. Additionally, mass spectroscopy plays a crucial role in confirming the formation of this compound-derived methacrylates used in polymer synthesis [].

Q8: Can dietary supplementation with insect-based protein sources impact the flavor profile of meat, and how does this compound play a role?

A8: Research indicates that supplementing chicken feed with maggot dry, an insect-based protein source, influences the flavor profile of the chicken meat. Notably, the presence of this compound, identified as a volatile flavor compound, contributes to the enhanced flavor characteristics observed in the meat of chickens fed with maggot dry []. This finding highlights the potential of insect-based protein sources in modulating the sensory attributes of meat products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

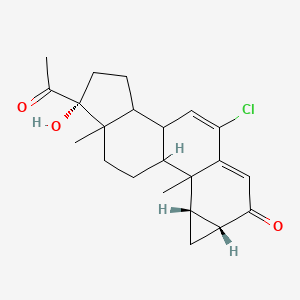

![N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B1209797.png)

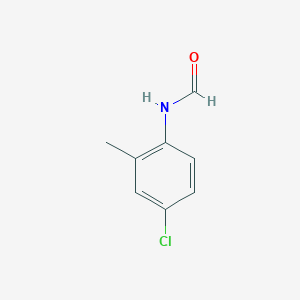

![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)

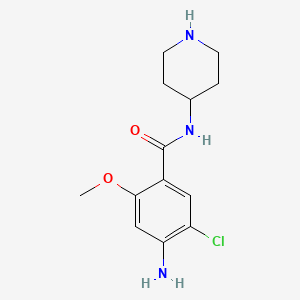

![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)

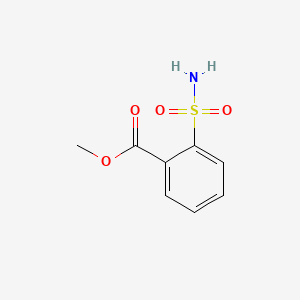

![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)